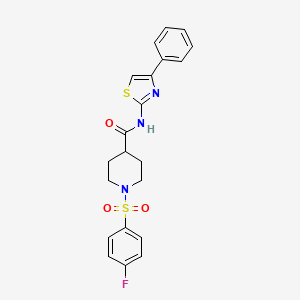
1-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide is a chemically synthesized molecule that appears to be related to a class of sulfonamide derivatives. These derivatives are known for their biological activities and potential therapeutic applications. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the sulfonamide derivatives discussed in the research.
Synthesis Analysis
The synthesis of related sulfonamide derivatives typically involves multiple steps, starting from basic building blocks such as ethyl piperidine-4-carboxylate. For instance, the synthesis of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives involves the conversion of ethyl piperidine-4-carboxylate to ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate, followed by hydrazinolysis to yield the carbohydrazide, and subsequent reaction with alkyl/aryl sulfonyl chlorides . Although the exact synthesis of 1-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide is not detailed, it likely follows a similar multi-step synthetic route with specific reagents and conditions tailored to introduce the 4-fluorophenyl and 4-phenylthiazol-2-yl groups.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a piperidine ring. The piperidine ring can be further substituted with various functional groups, which can significantly affect the molecule's biological activity and selectivity. For example, the introduction of a 4-fluorophenyl group may influence the binding affinity and selectivity of the compound towards biological targets . The phenylthiazolyl group is another common pharmacophore that can enhance the compound's biological properties.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, depending on their functional groups. The presence of a carboxamide group, for example, can be involved in the formation of hydrogen bonds with biological targets, potentially increasing the compound's potency and selectivity . The fluorine atom on the phenyl ring can also affect the molecule's reactivity and electronic properties, potentially leading to selective interactions with enzymes or receptors.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can alter these properties, affecting the compound's pharmacokinetics and pharmacodynamics. For instance, the presence of a fluorine atom can increase the lipophilicity of the compound, potentially improving its ability to cross biological membranes . The piperidine ring's basicity can also affect the compound's solubility and absorption profile.
Scientific Research Applications
Chemical Synthesis and Catalysis
1-((4-Fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide may find applications in chemical synthesis and catalysis, similar to compounds with related structures. For example, l-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, demonstrating the importance of the arene sulfonyl group for high enantioselectivity (Wang et al., 2006).
Polymer Science
Compounds containing ether and sulfone links, similar to the sulfone moiety in 1-((4-Fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide, have been used in the preparation of aromatic polyamides. These materials exhibit high inherent viscosities, solubility in polar solvents, and can form tough and transparent films, which could be of interest in material science and engineering applications (Hsiao & Huang, 1997).
Anticancer Research
Structurally similar compounds, particularly those containing sulfonamide and thiazole moieties, have shown promising results in anticancer research. Thiazole-aminopiperidine hybrid analogues, for instance, have been designed and evaluated for their activity against Mycobacterium tuberculosis, demonstrating significant antituberculosis activity. These findings could indicate potential avenues for the investigation of 1-((4-Fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide in the context of anticancer research (Jeankumar et al., 2013).
Neuroscience Research
In the field of neuroscience, compounds with structural similarities to 1-((4-Fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide have been utilized in the development of PET radiotracers for studying various receptors in the brain. For example, N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide was synthesized for potential use in studying CB1 cannabinoid receptors via positron emission tomography, highlighting the potential for 1-((4-Fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide in similar applications (Katoch-Rouse & Horti, 2003).
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c22-17-6-8-18(9-7-17)30(27,28)25-12-10-16(11-13-25)20(26)24-21-23-19(14-29-21)15-4-2-1-3-5-15/h1-9,14,16H,10-13H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOJTPDULLBYHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-fluorophenyl)sulfonyl)-N-(4-phenylthiazol-2-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012383.png)
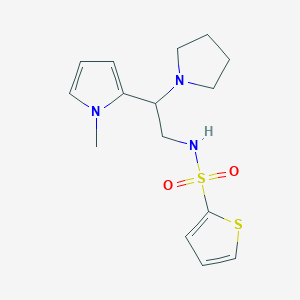
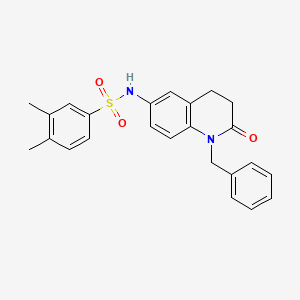
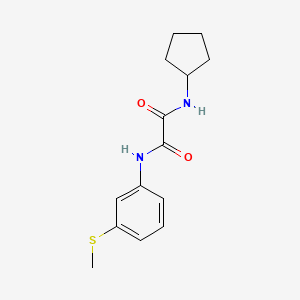
![(4-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012390.png)
![1-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B3012391.png)
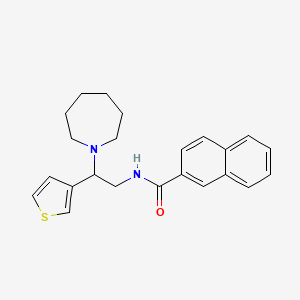

![1-[4-[4-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3012395.png)

